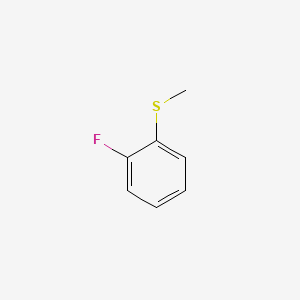

2-Fluorothioanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTSELVZWGHUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379208 | |

| Record name | 2-Fluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655-20-9 | |

| Record name | 2-Fluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorothioanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Fluorothioanisole: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for this compound. The information is intended for use by professionals in the fields of chemical research, drug development, and organic synthesis.

Core Chemical Properties

This compound is a fluorinated aromatic sulfide.[1] It appears as a colorless to light yellow or light orange clear liquid with a strong, sweet odor.[2] This compound is sparingly soluble in water.[2] It is primarily utilized as a building block in organic synthesis for the creation of more complex molecules.[2]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇FS | [2][3] |

| Molecular Weight | 142.19 g/mol | [2][3] |

| Boiling Point | 197-199 °C | [2] |

| Density | 1.174 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.5590 | |

| Flash Point | 90.6 °C (195.1 °F) - closed cup | |

| Purity | >98.0% (GC) |

Molecular Structure and Identification

The basic structure of this compound consists of a benzene ring substituted with a fluorine atom and a methylthio group at positions 2 and 1, respectively.

Structural Identifiers

This table provides common chemical identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 655-20-9 | [2][3] |

| Synonyms | 2-Fluorophenyl methyl sulfide, 1-Fluoro-2-(methylthio)benzene | |

| SMILES String | CSc1ccccc1F | |

| InChI | 1S/C7H7FS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| InChI Key | AYTSELVZWGHUEE-UHFFFAOYSA-N |

Spectroscopic Analysis

The structural elucidation and confirmation of this compound and its derivatives are typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[4][5][6]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the hydrogen and carbon framework of the molecule, respectively. The chemical shifts, integration, and splitting patterns provide detailed information about the electronic environment and connectivity of the atoms.[5][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups within the molecule by observing their characteristic vibrational frequencies.[5][6]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through the analysis of fragmentation patterns.[5][6]

A 2019 study in Chemical Science on the photodissociation reaction of this compound utilized spectroscopic methods to investigate its electronic states.

Experimental Protocols

General Synthesis and Purification Workflow

The purification of synthesized thioanisole derivatives often involves standard laboratory procedures such as extraction, washing, and concentration, followed by purification using techniques like silica gel column chromatography.[4]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Hazard Category | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Hazard Classifications | Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity - Single Exposure (Category 3) | |

| Target Organs | Respiratory system | |

| Storage Class | 10 (Combustible liquids) |

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[8] Ensure eyewash stations and safety showers are close to the workstation.[9] Use explosion-proof electrical, ventilating, and lighting equipment.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8][9]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

-

-

Handling and Storage:

-

Wash hands and any exposed skin thoroughly after handling.[8]

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[8][10] No smoking.[8][10]

-

Store in a cool, dry, and well-ventilated place.[2][10] Keep container tightly closed.[8][10]

-

Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[8]

-

References

- 1. 2-Bromo-4-fluoro-1-(methylthio)benzene - High purity | EN [georganics.sk]

- 2. Page loading... [guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. lehigh.edu [lehigh.edu]

- 7. 2-Chlorothioanisole 96 17733-22-1 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-Fluorothioanisole (CAS: 655-20-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluorothioanisole, a key fluorinated building block in organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, spectroscopic data, and potential applications in drug discovery, presenting the information in a structured and accessible format for laboratory and research professionals.

Core Chemical Identity and Properties

This compound, also known as 2-fluorophenyl methyl sulfide, is an organosulfur compound with the chemical formula C₇H₇FS.[1] Its structure features a methylthio group attached to a benzene ring substituted with a fluorine atom at the ortho position. This unique combination of a thioether and a fluorine atom on an aromatic ring imparts specific reactivity and properties that are valuable in the synthesis of complex molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. Please note that while experimental spectroscopic data for this specific compound is not widely published, the provided NMR and mass spectrometry data are predicted based on the analysis of structurally analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 655-20-9 | [1] |

| Molecular Formula | C₇H₇FS | [1] |

| Molecular Weight | 142.19 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | --- |

| Boiling Point | 197-199 °C | [1] |

| Density | 1.174 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.5590 | [1] |

| Flash Point | 90.6 °C (195.1 °F) - closed cup | [1] |

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-7.40 (m, 4H, Ar-H), 2.50 (s, 3H, S-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 162.5 (d, J = 245 Hz, C-F), 130.0 (d, J = 8 Hz, C-H), 128.5 (d, J = 4 Hz, C-H), 124.5 (d, J = 2 Hz, C-H), 124.0 (d, J = 15 Hz, C-S), 115.5 (d, J = 22 Hz, C-H), 15.0 (s, S-CH₃) |

| Mass Spectrum (EI, m/z) | 142 (M⁺), 127 (M⁺ - CH₃), 99 (M⁺ - CH₃S) |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the methylation of its precursor, 2-fluorothiophenol. This reaction is a standard nucleophilic substitution where the thiolate, generated from the deprotonation of the thiol, attacks a methylating agent.

Experimental Protocol: Methylation of 2-Fluorothiophenol

Materials:

-

2-Fluorothiophenol

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Methanol (MeOH) or Acetone

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorothiophenol (1.0 eq) in methanol. To this solution, add a solution of sodium hydroxide (1.1 eq) in water dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium 2-fluorothiophenolate.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure. To the residue, add water and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Final Purification: The crude product can be further purified by vacuum distillation to yield pure this compound as a colorless to light yellow liquid.

Applications in Drug Discovery and Medicinal Chemistry

Organofluorine compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[2] this compound serves as a valuable building block for the introduction of the 2-fluorophenylthio moiety into larger, more complex molecules with potential therapeutic applications.

While specific drugs containing the this compound scaffold are not prominently documented, its utility lies in the synthesis of novel drug candidates. The thioether can be oxidized to the corresponding sulfoxide or sulfone, which are common functional groups in various pharmaceuticals. The presence of the ortho-fluoro substituent can influence the conformation of the molecule and its interaction with biological targets.

Logical Relationship in Drug Development

The general pathway for utilizing a building block like this compound in a drug discovery program is outlined below.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant.[1]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from 2-fluorothiophenol and the unique properties conferred by the ortho-fluoro and methylthio groups make it an attractive starting material for the development of novel compounds. While detailed reports on its direct application in signaling pathways or as a core component of marketed drugs are limited, its role as a versatile intermediate in the broader context of drug discovery is clear. Researchers and drug development professionals can leverage the information provided in this guide to safely handle and effectively utilize this compound in their research and development endeavors.

References

Synthesis of 2-Fluorothioanisole from 2-Fluorothiophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Fluorothioanisole from 2-fluorothiophenol, a key transformation in the development of novel pharmaceutical and agrochemical compounds. This document details the underlying chemical principles, a robust experimental protocol, and expected outcomes, presented in a clear and structured format to facilitate seamless integration into research and development workflows.

Introduction

This compound serves as a valuable building block in organic synthesis, primarily due to the presence of the fluorine atom and the methylthio group. These functionalities allow for a wide range of subsequent chemical modifications, making it a crucial intermediate in the synthesis of complex molecules with potential biological activity. The most direct and common method for its preparation is the S-methylation of 2-fluorothiophenol. This reaction proceeds via a nucleophilic substitution mechanism, where the thiophenolate anion, generated in situ, acts as a potent nucleophile, attacking the electrophilic methyl group of a methylating agent.

Reaction Scheme and Mechanism

The synthesis of this compound from 2-fluorothiophenol is typically achieved through an S-methylation reaction. The overall transformation is depicted below:

Figure 1: General reaction scheme for the S-methylation of 2-fluorothiophenol.

The reaction is generally carried out in the presence of a base, which deprotonates the thiol group of 2-fluorothiophenol to form the more nucleophilic thiophenolate anion. This anion then attacks the methylating agent, typically methyl iodide, in a classic SN2 reaction to form the desired this compound product and an inorganic salt as a byproduct.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 2-fluorothiophenol. The protocol is based on well-established methods for the S-methylation of thiophenols.[1]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Fluorothiophenol | ≥98% | Commercially Available |

| Methyl Iodide | ≥99% | Commercially Available |

| Anhydrous Potassium Carbonate | ≥99%, finely powdered | Commercially Available |

| Acetone | Anhydrous, ≥99.5% | Commercially Available |

| Diethyl Ether | Anhydrous, ≥99.5% | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |

| Brine (Saturated NaCl Solution) | Laboratory Prepared | - |

| Anhydrous Magnesium Sulfate | ≥97% | Commercially Available |

Equipment:

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-fluorothiophenol (1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetone to the flask to dissolve the 2-fluorothiophenol. Subsequently, add finely powdered anhydrous potassium carbonate (2.0-3.0 eq).

-

Addition of Methylating Agent: While stirring the suspension vigorously, add methyl iodide (1.5-2.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 2-Fluorothiophenol (Molecular Weight: 128.17 g/mol ) | 1.0 eq |

| Methyl Iodide (Molecular Weight: 141.94 g/mol ) | 1.5 - 2.0 eq |

| Potassium Carbonate (Molecular Weight: 138.21 g/mol ) | 2.0 - 3.0 eq |

| Product | |

| This compound (Molecular Weight: 142.19 g/mol ) | - |

| Reaction Conditions | |

| Solvent | Acetone |

| Temperature | Reflux (approx. 56 °C) |

| Reaction Time | 12 - 24 hours |

| Yield and Purity | |

| Typical Yield | 85 - 95% |

| Purity (by GC) | >98% |

Spectroscopic Data for this compound:

| Spectroscopy | Characteristic Peaks |

| 1H NMR (CDCl3, 400 MHz) | δ 7.20-7.35 (m, 2H, Ar-H), 7.00-7.15 (m, 2H, Ar-H), 2.50 (s, 3H, S-CH3) |

| 13C NMR (CDCl3, 100 MHz) | δ 161.5 (d, JC-F = 245 Hz), 130.0 (d, JC-F = 8 Hz), 127.5, 124.5 (d, JC-F = 4 Hz), 123.0 (d, JC-F = 18 Hz), 115.5 (d, JC-F = 22 Hz), 15.0 (S-CH3) |

| Mass Spectrometry (EI) | m/z 142 (M+) |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). The provided spectral data are typical and may vary slightly based on the specific instrumentation and conditions used.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from 2-fluorothiophenol.

Caption: Logical workflow for the synthesis of this compound.

Reaction Mechanism Pathway

This diagram outlines the signaling pathway of the S-methylation reaction mechanism.

Caption: Reaction mechanism for the S-methylation of 2-fluorothiophenol.

References

2-Fluorothioanisole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluorothioanisole, a key building block in organic synthesis, particularly relevant in the development of novel pharmaceutical compounds. This document outlines its fundamental molecular and physical properties, a detailed synthetic protocol, and relevant analytical methodologies.

Core Molecular and Physical Properties

This compound, also known as 1-fluoro-2-(methylthio)benzene, is a fluorinated aromatic sulfide. The presence of the fluorine atom and the thioether group makes it a valuable intermediate for introducing these functionalities into more complex molecules.

Data Presentation

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇FS | |

| Molecular Weight | 142.19 g/mol | |

| CAS Number | 655-20-9 | |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 197-199 °C | |

| Density | 1.174 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5590 | |

| Flash Point | 90.6 °C (195.1 °F) - closed cup |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the methylation of its precursor, 2-fluorothiophenol. This synthetic route is reliable and yields the desired product with high purity.

Experimental Protocol: Methylation of 2-Fluorothiophenol

This protocol details a plausible method for the synthesis of this compound.

Materials:

-

2-Fluorothiophenol

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Preparation of Sodium 2-Fluorothiophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar equivalent of sodium hydroxide in ethanol. To this solution, add an equimolar amount of 2-fluorothiophenol dropwise at room temperature. The reaction is exothermic, and the flask may be cooled in an ice bath to maintain the temperature. Stir the mixture for 30 minutes to ensure the complete formation of the sodium 2-fluorothiophenoxide salt.

-

Methylation: To the solution of sodium 2-fluorothiophenoxide, add a slight molar excess (e.g., 1.1 equivalents) of methyl iodide. The reaction mixture is then heated to reflux and maintained at this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The solvent (ethanol) is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed from the filtered organic solution by rotary evaporation to yield the crude this compound. The crude product can be purified by vacuum distillation to obtain the final product in high purity.

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Methyl iodide is a toxic and volatile reagent and should be handled with extreme care.

Analytical Methodologies

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of this compound and confirming its molecular weight. The gas chromatogram will show the retention time of the compound, and the mass spectrum will display its molecular ion peak and fragmentation pattern.[1][2][3][4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are essential for structural elucidation. The chemical shifts, splitting patterns, and integration values in the NMR spectra provide detailed information about the arrangement of atoms within the molecule.[6][7][8][9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for C-F, C-S, and aromatic C-H bonds will be observed in the IR spectrum.[7][8][9]

Logical Relationships in Synthesis

The synthesis of this compound from 2-fluorothiophenol is a straightforward nucleophilic substitution reaction. The thiophenoxide anion, a strong nucleophile, attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group.

Caption: Synthetic pathway of this compound.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. DSpace [diposit.ub.edu]

- 3. BISC 429 [sfu.ca]

- 4. Gas chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization for fluorotelomer alcohols and perfluorinated sulfonamides determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bg.copernicus.org [bg.copernicus.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physical Properties of 2-Fluorothioanisole

This technical guide provides a comprehensive overview of the key physical properties of 2-Fluorothioanisole, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate physical data and detailed experimental methodologies for the characterization of chemical compounds.

Physical Properties of this compound

This compound, also known as 2-fluorophenyl methyl sulfide, is a fluorinated aromatic sulfide. Its physical characteristics are crucial for its handling, purification, and use in synthetic chemistry.

Table 1: Quantitative Physical Data for this compound

| Physical Property | Value | Conditions |

| Boiling Point | 197-199 °C | at standard atmospheric pressure (lit.) |

| Boiling Point | 194 °C | (reference) |

| Density | 1.174 g/mL | at 25 °C (lit.) |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard experimental procedures for measuring the boiling point and density of liquid organic compounds like this compound.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1][2] This property is a key indicator of a substance's purity.[2][3]

Methodology: Capillary Tube Method

This micro-method is suitable for small quantities of liquid.

-

Apparatus:

-

Procedure:

-

A small amount of this compound is placed in the fusion tube.[1]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.[1]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[1]

-

The assembly is placed in a heating bath (Thiele tube or aluminum block) and heated slowly and uniformly.[1]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[1]

-

The apparatus should be allowed to cool, and the determination can be repeated to ensure accuracy.[3]

-

-

Precautions:

2.2. Determination of Density

Density is the mass of a substance per unit volume and is an important intensive property for substance identification.[5]

Methodology: Mass and Volume Measurement

This is a direct and common method for determining the density of a liquid.[5]

-

Apparatus:

-

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder (or pycnometer).[6]

-

Add a known volume of this compound to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.[5][7]

-

Measure and record the combined mass of the graduated cylinder and the liquid.[6]

-

Measure and record the temperature of the liquid, as density is temperature-dependent.[5]

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.[6]

-

Calculate the density using the formula: Density = Mass / Volume.[7]

-

Repeat the measurement multiple times to ensure precision and calculate an average value.[6]

-

-

Precautions:

Logical Workflow for Physical Characterization

The following diagram illustrates the logical workflow for the physical characterization of a chemical substance like this compound.

Caption: Logical workflow for the physical characterization of a chemical compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. byjus.com [byjus.com]

- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. embibe.com [embibe.com]

Commercial Sourcing and Synthetic Guidance for 2-Fluorothioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers for 2-Fluorothioanisole (CAS RN: 655-20-9), a key building block in pharmaceutical and materials science research. Additionally, it outlines a detailed, representative experimental protocol for its synthesis via the methylation of 2-fluorothiophenol, a common and effective route. This document is intended to serve as a practical resource for laboratory professionals requiring this versatile chemical intermediate.

Commercial Availability

This compound, also known as 2-fluorophenyl methyl sulfide or 1-fluoro-2-(methylthio)benzene, is readily available from a variety of chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research and development needs. Below is a summary of prominent commercial sources.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities |

| TCI America | This compound; 2-Fluorophenyl Methyl Sulfide; 1-Fluoro-2-(methylthio)benzene | 655-20-9 | >98.0% (GC) | 5g, 25g[1] |

| Sigma-Aldrich | This compound; 2-Fluorophenyl methyl sulfide | 655-20-9 | 97% | Discontinued, contact for assistance[2] |

| Oakwood Chemical | This compound | 655-20-9 | Not specified | 250mg, 1g, 5g[3] |

| Parchem | This compound; O-FLUOROTHIOANISOLE; (2-Fluorophenyl)methanethiol; 1-FLUORO-2-(METHYLTHIO)BENZENE; 2-FLUOROPHENYL METHYL SULFIDE | 655-20-9 | Not specified | Bulk, FCL/TL, Drum, R&D/Pilot[4] |

| CP Lab Safety | This compound | Not specified | min 98% | 100g[5] |

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthetic Protocol: Methylation of 2-Fluorothiophenol

A prevalent and reliable method for the preparation of this compound is the S-methylation of 2-fluorothiophenol. This reaction proceeds via a nucleophilic substitution mechanism where the thiolate, generated in situ by a base, attacks the methylating agent. The following protocol is a representative procedure adapted from analogous thiol methylations.

Reaction Scheme:

Figure 1: General reaction scheme for the methylation of 2-fluorothiophenol.

Materials and Equipment:

-

2-Fluorothiophenol

-

Dimethyl sulfate (Caution: Toxic and corrosive)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Distilled water

-

Diethyl ether or Dichloromethane

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Procedure:

-

Reaction Setup: In a four-necked round-bottom flask (1000 mL) equipped with a mechanical stirrer, nitrogen inlet, thermometer, and dropping funnel, add distilled water (580 mL) and sodium hydroxide (30 g).

-

Addition of Thiol: Under a nitrogen atmosphere, add 2-fluorothiophenol (0.1 mol, 12.82 g) to the aqueous base solution.

-

Cooling and Methylating Agent Addition: Cool the stirred mixture to -10°C using an appropriate cooling bath. From the dropping funnel, add dimethyl sulfate (0.11 mol, 13.88 g, 10.4 mL) dropwise, maintaining the internal temperature below 0°C.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour. Then, allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (50 mL each). Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Safety Precautions:

-

Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The reaction can be exothermic. Maintain proper temperature control, especially during the addition of dimethyl sulfate.

-

Sodium hydroxide and potassium hydroxide are corrosive. Avoid contact with skin and eyes.

Logical Workflow for Procurement and Synthesis

The following diagram illustrates a logical workflow for researchers from identifying the need for this compound to its utilization in further reactions.

Figure 2: Workflow for obtaining and utilizing this compound.

References

2-Fluorothioanisole: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluorothioanisole. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development applications, particularly within the pharmaceutical and chemical industries.

Core Stability Profile

This compound's stability is primarily influenced by the robust carbon-fluorine (C-F) bond and the reactivity of the thioether linkage. The C-F bond, being one of the strongest covalent bonds in organic chemistry, imparts significant thermal and chemical stability to the aromatic ring. However, the sulfur atom of the thioether group is susceptible to oxidation, and the molecule may undergo degradation under specific environmental stressors.

While specific quantitative stability data for this compound is not extensively available in public literature, general principles of related compounds and supplier recommendations provide a strong framework for its handling and storage.

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature, with a preference for cool conditions (<15°C) | Minimizes the rate of potential degradation reactions. |

| Light | Store in a dark place, protected from light | Prevents potential photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container | Protects against oxidation of the thioether group. |

| Moisture | Store in a dry environment | Prevents potential hydrolysis, although aryl sulfides are generally stable to water. |

| Container | Use a chemically resistant, tightly sealed container (e.g., amber glass bottle) | Ensures no leaching from the container and protects from light and moisture. |

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of related compounds, the following degradation pathways are plausible under stress conditions:

-

Oxidation: The primary degradation pathway is likely the oxidation of the sulfur atom. This can lead to the formation of 2-Fluorophenyl methyl sulfoxide and subsequently 2-Fluorophenyl methyl sulfone.[1][2]

-

Photodegradation: Exposure to light, particularly UV radiation, could potentially lead to the cleavage of the C-S or C-F bonds, although the C-F bond is generally more resistant.[3][4] Photolysis of fluorinated aromatic compounds can sometimes result in defluorination.[3][4]

-

Hydrolysis: While aryl sulfides are generally resistant to hydrolysis, prolonged exposure to strong acidic or basic conditions at elevated temperatures could potentially lead to cleavage of the thioether bond.

-

Thermal Decomposition: At elevated temperatures, thermal stress can lead to the breakdown of the molecule.

The logical relationship between storage conditions and stability is illustrated in the following diagram:

Caption: Logical flow from optimal storage to stability and degradation avoidance.

Experimental Protocols: Forced Degradation Study

To definitively determine the stability of this compound and identify its degradation products, a forced degradation study is essential.[5][6][7] The following is a generalized experimental protocol that can be adapted for this purpose.

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphate buffer

Experimental Workflow:

Caption: Workflow for a forced degradation study of this compound.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1M HCl. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1M NaOH.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1M NaOH. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1M HCl.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation: Place a known quantity of solid this compound in a controlled temperature oven at 80°C for 48 hours. After the stress period, dissolve the sample in methanol to achieve a 1 mg/mL concentration.

-

Photostability Testing: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

-

Analysis:

-

All stressed samples, along with an unstressed control sample, should be diluted appropriately with the mobile phase.

-

Analyze the samples using a validated stability-indicating HPLC method with both UV and mass spectrometric (MS) detection.[8][9]

-

The HPLC method should be capable of separating the parent compound from all degradation products. A typical starting point for method development would be a C18 column with a gradient elution of acetonitrile and water/phosphate buffer.

-

Characterize the degradation products using the mass spectrometry data.

-

Calculate the percentage of degradation in each stress condition.

-

Conclusion

While this compound benefits from the inherent stability of the C-F bond, its thioether functionality presents a potential liability, primarily through oxidation. Adherence to the recommended storage conditions—cool, dark, dry, and under an inert atmosphere—is paramount to preserving its chemical integrity. For critical applications, conducting a forced degradation study is strongly advised to fully understand its stability profile and to develop appropriate analytical methods for quality control. This proactive approach will ensure the reliability of experimental results and the quality of downstream products.

References

- 1. Thioanisole - Wikipedia [en.wikipedia.org]

- 2. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation [sgs.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. ijcrt.org [ijcrt.org]

- 9. kinampark.com [kinampark.com]

2-Fluorothioanisole: A Versatile Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorothioanisole, a fluorinated aromatic sulfide, is emerging as a valuable scaffold in medicinal chemistry. The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. The presence of both a fluorine atom and a methylthio group on the benzene ring of this compound offers multiple avenues for chemical modification, making it a versatile starting material for the synthesis of a diverse range of bioactive molecules. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its use in the development of enzyme inhibitors.

Core Applications of this compound

Current research and patent literature highlight the utility of this compound as a key intermediate in the synthesis of inhibitors for two important enzyme targets: Cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).

Cyclooxygenase-2 (COX-2) Inhibitors

This compound serves as a precursor for the synthesis of 4,5-diaryl-3(2H)-furanone derivatives, a class of compounds that have been investigated as selective COX-2 inhibitors. These inhibitors are of significant interest for the treatment of inflammation and pain, with a potentially reduced risk of gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Signaling Pathway

COX-2 is a key enzyme in the arachidonic acid cascade, responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of inflammation and pain.[1][2] Inhibition of COX-2 blocks the production of these pro-inflammatory prostaglandins.[1]

Experimental Workflow

The synthesis of 4,5-diaryl-3(2H)-furanone derivatives from this compound involves a multi-step process, beginning with a Friedel-Crafts acylation.

Experimental Protocol: Synthesis of the Intermediate Ketone

The following protocol is adapted from patent literature describing the synthesis of related structures.

-

Reaction Setup: To a stirred solution of this compound (1.5 ml) in 50 ml of dichloromethane, add aluminum chloride (1.2 g) at 0 °C.

-

Addition of Acylating Agent: Add phenylacetyl chloride (1 ml) to the reaction mixture.

-

Reaction: Stir the reaction mixture for 12 hours at room temperature.

-

Quenching: Quench the reaction by adding an appropriate amount of ice and aqueous HCl in one portion.

-

Extraction: Extract the quenched mixture with dichloromethane (50 ml x 3).

-

Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Purification: The resulting intermediate ketone can be purified by standard chromatographic techniques.

Biological Activity Data

While specific data for compounds directly synthesized from this compound is limited in the public domain, studies on a series of 4,5-diaryl-3(2H)-furanones demonstrate their potential as COX inhibitors. The inhibitory concentrations (IC50) for some of these derivatives against COX-1 and COX-2 are presented below.[3][4][5]

| Compound Class | Target | IC50 (µM) |

| 4,5-Diaryl-3(2H)-furanones | COX-1 | 2.8 - >100 |

| COX-2 | 0.1 - 25 |

Note: The wide range of IC50 values reflects the study of a library of derivatives with varying substituents.

Soluble Epoxide Hydrolase (sEH) Inhibitors

This compound is also a valuable starting material for the synthesis of soluble epoxide hydrolase (sEH) inhibitors. sEH is a bifunctional enzyme that plays a role in the metabolism of epoxy fatty acids (EpFAs), which are signaling lipids with generally anti-inflammatory properties.[6][7] Inhibition of sEH increases the levels of these beneficial EpFAs, making it a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and pain.[6][8]

Signaling Pathway

sEH metabolizes anti-inflammatory EpFAs, such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs).[9][10] By inhibiting sEH, the levels of protective EETs are maintained, leading to a reduction in inflammation and its associated pathologies.[6][9]

Experimental Workflow

The synthesis of sEH inhibitors from this compound can proceed through the formation of a key sulfonyl derivative.

Experimental Protocol: Synthesis of an sEH Inhibitor Intermediate

The following protocol is a general representation based on patent literature for the synthesis of precursors to sEH inhibitors.

-

Oxidation: The methylthio group of this compound can be oxidized to a methylsulfonyl group using a suitable oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA), to yield 2-fluoro-1-(methylsulfonyl)benzene.

-

Nucleophilic Aromatic Substitution: The resulting 2-fluoro-1-(methylsulfonyl)benzene can then undergo nucleophilic aromatic substitution with a suitable amine, for example, a piperidine derivative, in the presence of a base to yield the desired intermediate for sEH inhibitor synthesis.

Biological Activity Data

| Inhibitor Class | Target | IC50 Range |

| Urea-based inhibitors | Human sEH | Low nM to pM |

| Amide-based inhibitors | Human sEH | Low nM to pM |

Conclusion

This compound is a promising and versatile building block in medicinal chemistry. Its utility in the synthesis of potent enzyme inhibitors, such as those for COX-2 and sEH, demonstrates its potential for the development of novel therapeutics for a variety of diseases, including inflammatory disorders, pain, and cardiovascular conditions. The synthetic accessibility and the potential for diverse chemical modifications make this compound an attractive starting point for drug discovery programs. Further exploration of this scaffold is warranted to fully realize its potential in the development of next-generation medicines.

References

- 1. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinician.com [clinician.com]

- 3. researchgate.net [researchgate.net]

- 4. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Fluorothioanisole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorothioanisole (CAS: 655-20-9) is a versatile fluorinated aromatic building block increasingly utilized in organic synthesis. Its unique electronic properties, stemming from the presence of a fluorine atom and a methylthio group on the aromatic ring, render it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly in the fields of medicinal chemistry and materials science. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, a directing group in electrophilic aromatic substitutions, and a modulator of physicochemical properties in target molecules. The methylthio group offers a handle for further functionalization through oxidation to sulfoxides and sulfones, or as a directing group in ortho-metalation reactions.

This document provides detailed application notes and experimental protocols for key transformations involving this compound, serving as a practical guide for its effective use in the laboratory.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₇FS |

| Molecular Weight | 142.19 g/mol [1] |

| Appearance | Liquid |

| Boiling Point | 197-199 °C[1] |

| Density | 1.174 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.5590[1] |

Key Applications and Synthetic Protocols

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom of this compound can be displaced by a variety of nucleophiles, a reaction facilitated by the electron-withdrawing nature of the fluorine atom and the potential for stabilization of the Meisenheimer intermediate. This reaction is a powerful tool for introducing new functional groups at the 2-position of the thioanisole scaffold.

General Reaction Scheme:

Caption: General scheme for the SNAr reaction of this compound.

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)thioanisole

This protocol describes the nucleophilic aromatic substitution of this compound with piperidine.

Materials:

-

This compound

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DMSO, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 2-(piperidin-1-yl)thioanisole.

Quantitative Data for Analogous SNAr Reactions:

| Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |

| Octafluorotoluene | Phenothiazine | K₂CO₃ | DMF | 60 | 96[2] |

| Pentafluoronitrobenzene | Phenothiazine | K₃PO₄ | MeCN | 60 | 78[2] |

| Hexafluorobenzene | Phenothiazine | K₂CO₃ | DMSO | 85 | 64 (disubstituted)[2] |

Oxidation to Sulfoxide and Sulfone

The methylthio group of this compound can be selectively oxidized to either the corresponding sulfoxide or sulfone. These oxidized derivatives are valuable intermediates in medicinal chemistry, as the sulfoxide and sulfone moieties can act as hydrogen bond acceptors and modulate the electronic properties of the molecule.

General Reaction Scheme:

Caption: Oxidation of this compound to its sulfoxide and sulfone.

Experimental Protocol: Synthesis of 2-Fluorophenyl Methyl Sulfoxide

This protocol details the selective oxidation of this compound to the corresponding sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA (1.1 eq) in DCM dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium sulfite.

-

Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-fluorophenyl methyl sulfoxide.

Experimental Protocol: Synthesis of 2-Fluorophenyl Methyl Sulfone

This protocol describes the oxidation of this compound to the corresponding sulfone.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Add m-CPBA (2.2 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Follow the quenching and work-up procedure described for the sulfoxide synthesis.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-fluorophenyl methyl sulfone.

Quantitative Data for Analogous Oxidation Reactions:

| Substrate | Oxidant | Stoichiometry | Solvent | Product | Yield (%) |

| Arylbutylsulfide | m-CPBA | 2.0 eq | THF | Arylbutylsulfone | 81-74[3] |

| Thioanisole | H₂O₂ | excess | Acetic Acid | Methyl phenyl sulfoxide | 90-99[4] |

| Fluoromethyl phenyl sulfide | Oxone | 2.0 eq | Methanol/Water | Fluoromethyl phenyl sulfone | 80-90[5] |

Metal-Catalyzed Cross-Coupling Reactions

This compound can participate in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are pivotal for the construction of biaryl and substituted aromatic frameworks. The fluorine atom can be used as a leaving group, or the C-H bonds can be functionalized via directed metalation prior to coupling.

General Reaction Scheme (Suzuki-Miyaura Coupling):

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Fluorothioanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Biaryl and heteroaryl thioethers are important structural motifs in medicinal chemistry and materials science. The synthesis of such compounds often involves the coupling of an aryl halide with an appropriate organoboron reagent. 2-Fluorothioanisole presents itself as a potential, albeit challenging, coupling partner for the synthesis of 2-arylthioanisoles.

The primary difficulty in utilizing this compound as a substrate lies in the strength of the C(sp²)–F bond, which is the strongest carbon-halogen bond and is notoriously difficult to activate under typical palladium catalysis conditions.[2] For C–F bond activation to occur in a Suzuki-Miyaura reaction, the fluoroarene often needs to be activated by strong electron-withdrawing groups, which is not the case for the electron-neutral/slightly donating methoxy group in this compound.[3]

Proposed Reaction Principle

The proposed reaction is a palladium-catalyzed Suzuki-Miyaura cross-coupling between this compound and a generic arylboronic acid. The catalytic cycle is expected to follow the conventional three-step mechanism: oxidative addition, transmetalation, and reductive elimination. The critical step, oxidative addition of the C-F bond to the Pd(0) center, is the most energetically demanding and requires a highly active catalyst system, typically comprising a palladium source and a bulky, electron-rich phosphine ligand.[3]

Caption: The proposed catalytic cycle for the Suzuki-Miyaura coupling.

Proposed Experimental Protocols

The following protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid. This protocol is designed as a starting point and may require optimization for specific substrates, including screening of catalysts, ligands, bases, and solvents.

Materials and Reagents

| Reagent/Material | Purity/Grade | Suggested Supplier | Notes |

| This compound | ≥98% | Commercially Available | Limiting reagent. |

| Arylboronic Acid | ≥97% | Commercially Available | Use 1.5 equivalents. |

| Pd₂(dba)₃ | ≥97% | Strem Chemicals, Sigma-Aldrich | Palladium(0) pre-catalyst. |

| RuPhos | ≥98% | Strem Chemicals, Sigma-Aldrich | Bulky, electron-rich phosphine ligand. |

| Potassium Phosphate (K₃PO₄) | Anhydrous, finely milled | Fisher Scientific, Acros | Use 3.0 equivalents. Must be anhydrous. |

| 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Acros Organics, Sigma-Aldrich | Degas prior to use. |

General Reaction Setup (Proposed)

-

Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous, finely milled K₃PO₄ (3.0 mmol, 3.0 equiv).

-

Inert Atmosphere: Seal the vessel with a rubber septum or cap, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst Addition: In a separate vial and under an inert atmosphere, prepare a stock solution of the catalyst and ligand if desired, or add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%) directly to the reaction vessel under a positive flow of inert gas.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to this compound) via syringe.

-

Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 110-130 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Due to the challenging nature of the C-F activation, reaction times may be long (12-48 hours).

-

Work-up:

-

Once the reaction is complete (or has reached a plateau), allow the mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-arylthioanisole product.

Caption: Proposed experimental workflow for Suzuki coupling of this compound.

Data Presentation: Representative Scope

The following table presents a hypothetical scope for the proposed Suzuki coupling of this compound with various arylboronic acids. The yields are estimated based on couplings with other challenging fluoroarenes and should be considered as targets for optimization.

| Entry | Arylboronic Acid | Product | Proposed Conditions | Est. Yield (%) |

| 1 | Phenylboronic acid | 2-(Phenylthio)anisole | Pd₂(dba)₃ (2%), RuPhos (4%), K₃PO₄ (3 eq), Dioxane, 120 °C, 24h | 60-75 |

| 2 | 4-Methoxyphenylboronic acid | 2-((4-Methoxyphenyl)thio)anisole | Pd₂(dba)₃ (2%), RuPhos (4%), K₃PO₄ (3 eq), Dioxane, 120 °C, 24h | 65-80 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | 2-((4-(Trifluoromethyl)phenyl)thio)anisole | Pd₂(dba)₃ (2%), RuPhos (4%), K₃PO₄ (3 eq), Dioxane, 120 °C, 24h | 55-70 |

| 4 | 3,5-Dimethylphenylboronic acid | 2-((3,5-Dimethylphenyl)thio)anisole | Pd₂(dba)₃ (2%), RuPhos (4%), K₃PO₄ (3 eq), Dioxane, 120 °C, 24h | 60-75 |

| 5 | Thiophene-2-boronic acid | 2-(Thiophen-2-ylthio)anisole | Pd₂(dba)₃ (2%), RuPhos (4%), K₃PO₄ (3 eq), Dioxane, 120 °C, 24h | 45-60 |

Troubleshooting and Optimization

-

Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature (up to 150 °C in a sealed vessel), increasing the catalyst loading (up to 5 mol% Pd), or screening alternative bulky, electron-rich ligands (e.g., SPhos, XPhos).

-

Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene can be a significant side reaction. Ensure all reagents and solvents are strictly anhydrous. Using boronic acid pinacol esters instead of the free acids can sometimes mitigate this issue.

-

Catalyst Decomposition: The formation of palladium black indicates catalyst decomposition. This may be due to the presence of oxygen or excessively high temperatures. Ensure the reaction is thoroughly degassed.

-

Alternative Catalyst Systems: Nickel-based catalyst systems have also shown promise for the activation of aryl fluorides and could be an alternative avenue for exploration if palladium systems fail.[5][6]

Safety Information

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Reagents: Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere. 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Consult the Safety Data Sheet (SDS) for all chemicals before use.

-

Reaction: Reactions at high temperatures and in sealed vessels should be conducted behind a blast shield.

By providing a well-reasoned, albeit theoretical, starting point, these application notes aim to empower researchers to successfully tackle the challenging Suzuki-Miyaura coupling of this compound, a potentially valuable transformation in the synthesis of novel chemical entities.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Fluorothioanisole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-fluorothioanisole. This versatile substrate serves as a valuable building block in medicinal chemistry and materials science for the synthesis of various thioether derivatives. The protocols outlined herein are designed to be adaptable for a range of nucleophiles, facilitating the development of novel molecular entities.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the functionalization of aromatic rings.[1] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring at the carbon atom bearing a suitable leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the substituted product.

For SNAr to occur, the aromatic ring must be activated by at least one electron-withdrawing group. While the methylthio group (-SMe) in this compound is not as strongly activating as a nitro group, it can still facilitate SNAr reactions, particularly with a good leaving group like fluoride. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and makes the ipso-carbon more susceptible to nucleophilic attack.[1]

Applications in Drug Discovery and Materials Science

The 2-thioanisole moiety is a key structural feature in a variety of biologically active compounds and functional materials. The ability to introduce diverse functionalities at the 2-position of the thioanisole scaffold via SNAr reactions is of significant interest in drug discovery for the development of new therapeutic agents. Derivatives of 2-thioanisole have been explored for their potential as herbicidal agents and are present in various pharmaceutical candidates.[2]

General Reaction Mechanism

The SNAr reaction of this compound proceeds through the following general steps:

-

Nucleophilic Attack: The nucleophile attacks the carbon atom attached to the fluorine, leading to the formation of a negatively charged intermediate (Meisenheimer complex).

-

Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring.

-

Elimination: The fluoride ion is eliminated, and the aromatic system is restored, resulting in the final substituted product.

Caption: General mechanism of the SNAr reaction on this compound.

Experimental Protocols

The following protocols are generalized procedures for the SNAr reaction of this compound with common classes of nucleophiles. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Experimental Workflow

Caption: A generalized workflow for SNAr reactions.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine, Morpholine)

This protocol describes a general procedure for the synthesis of 2-(amino)thioanisole derivatives.

Materials:

-

This compound

-

Amine nucleophile (e.g., piperidine, morpholine) (1.1 - 1.5 equivalents)

-

Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)

-

Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent).

-

Dissolve the starting material in DMF or DMSO.

-

Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

-

Add the base (K₂CO₃ or Et₃N, 2.0 equivalents).

-

Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, recrystallization, or distillation.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol outlines a general procedure for the synthesis of 2-(arylthio)thioanisole derivatives.

Materials:

-

This compound

-

Thiol nucleophile (e.g., thiophenol) (1.1 equivalents)

-

Base: Sodium hydride (NaH) (1.2 equivalents) or Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Anhydrous solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (CH₂Cl₂)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 equivalents) in anhydrous THF or DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the thiol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

-

Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

This protocol describes a general method for the synthesis of 2-alkoxythioanisole derivatives.

Materials:

-

This compound

-

Alcohol (e.g., methanol) or a pre-formed sodium alkoxide (1.5 equivalents)

-

Base: Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) (1.2 equivalents) if starting from the alcohol

-

Anhydrous solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

If starting from an alcohol, in a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.5 equivalents) in anhydrous THF or DMF.

-

Add NaH or t-BuOK (1.2 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to generate the alkoxide.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the SNAr of this compound with various nucleophiles. Please note that these are representative examples and actual results may vary depending on the specific substrates and reaction conditions.

Table 1: SNAr of this compound with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | K₂CO₃ | DMF | 80 | 12 | 75-85 |

| Morpholine | K₂CO₃ | DMSO | 100 | 16 | 70-80 |

| N-Methylaniline | Et₃N | DMF | 120 | 24 | 60-70 |

Table 2: SNAr of this compound with Thiol and Alkoxide Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium thiophenoxide | - | DMF | 60 | 8 | 80-90 |

| Sodium methoxide | - | Methanol | Reflux | 10 | 70-80 |

| Sodium ethoxide | - | Ethanol | Reflux | 12 | 65-75 |

Logical Relationships in SNAr Reactivity

Caption: Factors influencing the rate of SNAr reactions.

Conclusion

The nucleophilic aromatic substitution reactions of this compound provide a versatile and efficient pathway for the synthesis of a diverse range of substituted thioanisole derivatives. The protocols detailed in these application notes serve as a robust starting point for researchers in drug discovery and materials science. The adaptability of these methods to various nucleophiles, coupled with generally good yields, makes this compound an attractive building block for the construction of complex molecules with potential biological or material applications.

References

Application Notes and Protocols: The Utility of 2-Fluorothioanisole in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals